4-Bromo-6-chloro-1,7-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-6-chloro-1,7-naphthyridine is a heterocyclic compound featuring a naphthyridine core substituted with bromine and chlorine atoms. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-1,7-naphthyridine typically involves halogenation reactions starting from 1,7-naphthyridine. One common method includes the bromination and chlorination of 1,7-naphthyridine using bromine and chlorine sources under controlled conditions. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide, while chlorination can be performed using thionyl chloride or phosphorus pentachlor
Properties
Molecular Formula |
C8H4BrClN2 |
---|---|
Molecular Weight |
243.49 g/mol |
IUPAC Name |
4-bromo-6-chloro-1,7-naphthyridine |
InChI |
InChI=1S/C8H4BrClN2/c9-6-1-2-11-7-4-12-8(10)3-5(6)7/h1-4H |
InChI Key |
PHBPCCNSJFTSBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=NC(=CC2=C1Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.